molecular formula C13H19NO3 B1235642 Rivularine CAS No. 723-78-4

Rivularine

Cat. No.: B1235642
CAS No.: 723-78-4
M. Wt: 237.29 g/mol
InChI Key: TYGYPIIOOQNWBU-ZVRIXJHSSA-N
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Description

Rivularine is a natural product that belongs to a class of compounds known as flavonoids. It is primarily isolated from the marine cyanobacterium strain Rivularia sp. The molecular formula of this compound is C18H16O7, and it has a complex structure featuring a cyclopentadiene skeleton with a ketone group and multiple hydroxyl groups. This compound is known for its yellow powder appearance and is soluble in organic solvents such as methanol and dimethyl sulfoxide. This compound has shown significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rivularine is complex due to its intricate structure. One common method involves the extraction and purification of the natural product from cultures of the strain Rivularia sp. The process typically includes solvent extraction followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural origin and the complexity of its synthesis. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production processes in the future.

Chemical Reactions Analysis

Types of Reactions: Rivularine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound, potentially converting ketone groups to alcohols.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace hydroxyl groups or other substituents on the this compound molecule.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Scientific Research Applications

Rivularine has a wide range of applications in scientific research:

    Chemistry: this compound is used as a model compound for studying flavonoid chemistry and for developing new synthetic methodologies.

    Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a natural product with therapeutic properties.

    Medicine: this compound’s anticancer and anti-inflammatory activities make it a candidate for drug development. It has shown promise in preclinical studies for its ability to inhibit cancer cell growth and reduce inflammation.

Mechanism of Action

Rivularine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Rivularine is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound’s distinct structure and potent biological activities make it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

[(1S,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGYPIIOOQNWBU-ZVRIXJHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723-78-4
Record name (1S,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Angelylheliotridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVULARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3991J0FHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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